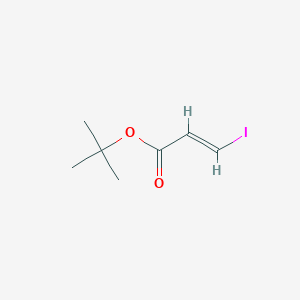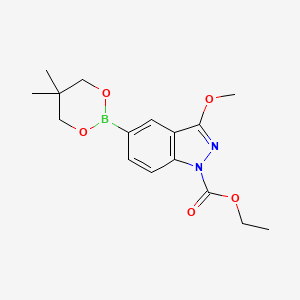
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is a complex organic compound that features a boron-containing dioxaborinane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boron atom within the dioxaborinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate typically involves the formation of the dioxaborinane ring followed by its attachment to the indazole moiety. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the indazole ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its boron-containing structure.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is unique due to the presence of the indazole ring, which imparts distinct chemical properties and potential biological activities. In contrast, similar compounds with pyrazole or phenyl rings may exhibit different reactivity and applications. The indazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Propiedades
Fórmula molecular |
C16H21BN2O5 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C16H21BN2O5/c1-5-22-15(20)19-13-7-6-11(8-12(13)14(18-19)21-4)17-23-9-16(2,3)10-24-17/h6-8H,5,9-10H2,1-4H3 |
Clave InChI |
CZHSWOIYFSCXIU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(N=C3OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


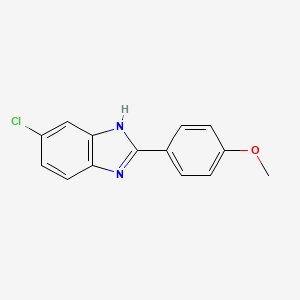
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)

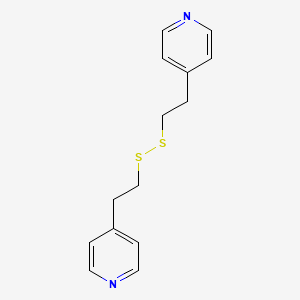

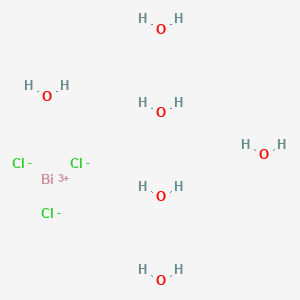
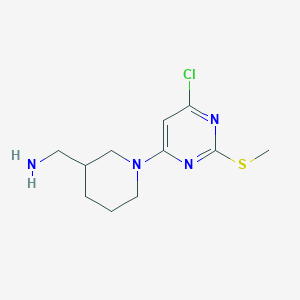
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
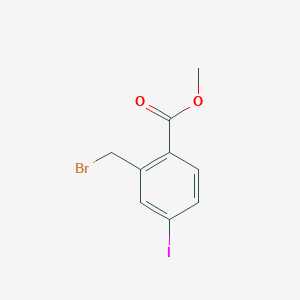
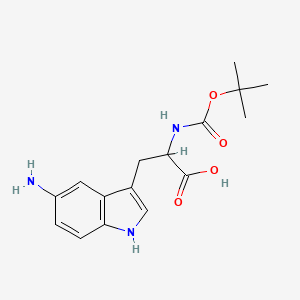

![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
